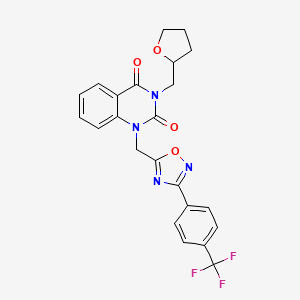

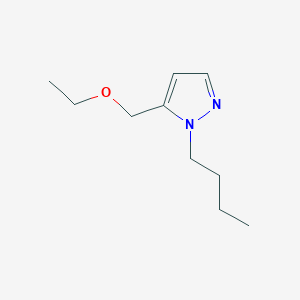

![molecular formula C15H14N2O3S B2800611 2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 891752-37-7](/img/structure/B2800611.png)

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the molecular formula C15H14N2O3S . It belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is characterized by an imidazo[2,1-b][1,3]thiazole ring substituted with a 4-ethoxyphenyl group at the 6-position and an acetic acid group at the 2-position . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” such as melting point, boiling point, density, and molecular weight can be found in chemical databases .Scientific Research Applications

Antitumor and Cytotoxic Activity

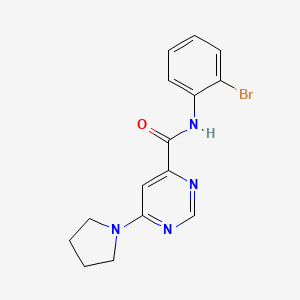

The thiazole ring system has been investigated for its potential as an antitumor and cytotoxic agent. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .

Anti-Inflammatory and Analgesic Effects

Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects . Further research in this area could yield valuable therapeutic options.

Antioxidant Properties

Thiazole derivatives have been investigated for their antioxidant activity. In vitro studies have shown that some synthesized compounds exhibit potent antioxidant effects . These findings could have implications for preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]thiazole-based compounds have been found to interact with various targets such asDNA dodecamer and caspase-3 . These targets play crucial roles in cellular processes, with DNA dodecamer being involved in genetic information storage and caspase-3 playing a key role in apoptosis, or programmed cell death .

Mode of Action

The compound interacts with its targets, leading to significant changes in cellular processes. For instance, the interaction of the compound with caspase-3 can lead to multicaspase activation and ultimately apoptosis . This means that the compound can induce programmed cell death, which is a crucial mechanism in controlling cell proliferation and in the treatment of diseases like cancer .

Biochemical Pathways

It’s known that the activation of caspase-3 is a key step in theapoptotic pathway . This pathway is responsible for programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing uncontrolled cell proliferation .

Pharmacokinetics

It’s known that imidazo[2,1-b][1,3]thiazole-based compounds have goodmetabolic stability and cell permeability , which are important factors for bioavailability.

Result of Action

The compound exhibits significant cytotoxic activity against various cancer cell lines . For instance, it has been found to cause mitochondrial membrane depolarization in MCF-7 cells, a type of breast cancer cell . This leads to multicaspase activation and ultimately apoptosis, resulting in the death of the cancer cells .

properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-20-12-5-3-10(4-6-12)13-8-17-11(7-14(18)19)9-21-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNFGNOUNFISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

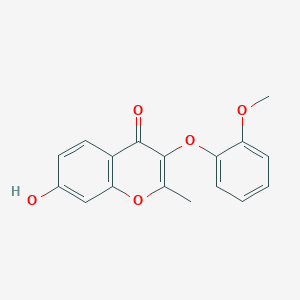

![{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2800530.png)

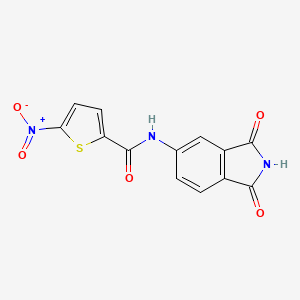

![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)

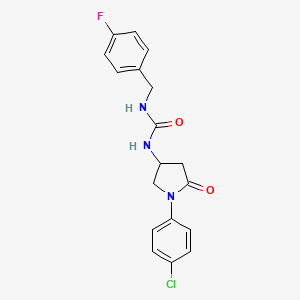

![3-[(3-methylbenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2800534.png)

![2-chloro-6-methyl-N-[2-(3-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2800539.png)

![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)

![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)